N-[2-(Hexyloxy)benzyl]-2-(2-phenoxyethoxy)aniline
Overview
Description
N-[2-(Hexyloxy)benzyl]-2-(2-phenoxyethoxy)aniline is an organic compound with the molecular formula C27H33NO3 and a molecular weight of 419.56 g/mol . This compound is known for its unique structure, which includes a hexyloxy group and a phenoxyethoxy group attached to an aniline core. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of N-[2-(Hexyloxy)benzyl]-2-(2-phenoxyethoxy)aniline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Chemical Reactions Analysis
N-[2-(Hexyloxy)benzyl]-2-(2-phenoxyethoxy)aniline can undergo several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[2-(Hexyloxy)benzyl]-2-(2-phenoxyethoxy)aniline has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(Hexyloxy)benzyl]-2-(2-phenoxyethoxy)aniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
N-[2-(Hexyloxy)benzyl]-2-(2-phenoxyethoxy)aniline can be compared with other similar compounds, such as:
N-[4-(Hexyloxy)benzyl]-2-(2-phenoxyethoxy)aniline: This compound has a similar structure but with a different substitution pattern on the benzyl group.
Benzenemethanamine, 2-(hexyloxy)-N-[2-(2-phenoxyethoxy)phenyl]: Another compound with a similar core structure but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(2-hexoxyphenyl)methyl]-2-(2-phenoxyethoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33NO3/c1-2-3-4-12-19-30-26-17-10-8-13-23(26)22-28-25-16-9-11-18-27(25)31-21-20-29-24-14-6-5-7-15-24/h5-11,13-18,28H,2-4,12,19-22H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVTVQMLTZSESS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1CNC2=CC=CC=C2OCCOC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.